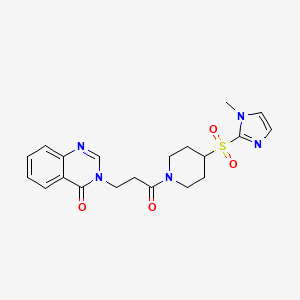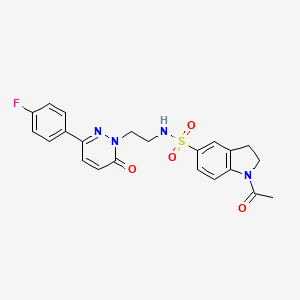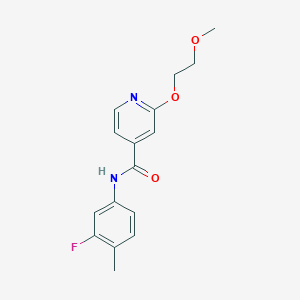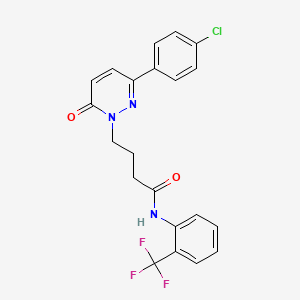
Cyclohept-4-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohept-4-enol is a cyclic organic compound that has been studied for its potential applications in various scientific fields. It is a colorless liquid that is soluble in water and has a characteristic odor. In
Applications De Recherche Scientifique
Chiral Building Blocks in Alkaloid Synthesis : Cyclohept-4-enol derivatives, such as trans-6-Aminocyclohept-3-enols, are utilized as chiral building blocks for the asymmetric synthesis of piperidine alkaloids. They are prepared from enzymatically derived cyclohept-3-ene-1,6-diol monoacetate and have been used in the synthesis of cis-4-hydroxypipecolic acid and various piperidines in both enantiomeric forms (Celestini et al., 2002).
Interactions in Central Nervous System : this compound derivatives have been examined for their interaction with cellular components in the central nervous system. For example, studies involving cyclosporine, a derivative, have shown its effect on neuronal apoptosis and selective oligodendrocyte death in cortical cultures, suggesting a role in central nervous system toxicity (McDonald et al., 1996).
DNA Interaction and Yeast Cell Studies : Cyclophosphamide, a related compound, has been studied for its interaction with DNA, showing effects like cell killing, DNA interstrand cross-links, and DNA fragmentation in yeast cells. Such studies are crucial in understanding the compound's mechanism of action at the molecular level (Fleer & Brendel, 1981).
Metabolomic Studies in Rats : Cyclophosphamide has been the subject of metabolomic studies to understand its systematic alterations in rats. This includes analyzing the changes in metabolites in liver, kidney, and heart tissues, offering insights into the drug's systemic impact and toxicity (Qu et al., 2016).
Photochemical Reactions and Synthetic Applications : this compound derivatives have been explored in photochemical reactions, such as the Diels-Alder reaction of photochemically generated (E)-cyclohept-2-enones. These studies are significant for synthetic applications, demonstrating the compound's utility in organic synthesis (Schwinger et al., 2022).
Mécanisme D'action
Cyclohept-4-enol, also known as cyclohept-4-en-1-ol, is a chemical compound with the molecular formula C7H12O . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Pathways
For instance, tropolones, which contain a seven-membered aromatic core similar to this compound, have been found to be involved in the biosynthesis and degradation of phenylacetic acid .
Pharmacokinetics
Some properties such as bioaccumulation and volatilization from water have been estimated . The compound has a log BCF (Bioconcentration Factor) of 0.773, indicating its potential to accumulate in organisms . It also has a half-life of 450.4 hours in a model river and 5002 hours in a model lake, suggesting it may persist in aquatic environments .
Propriétés
IUPAC Name |
cyclohept-4-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFPQCBUOCQCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)


![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)


![2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2497125.png)


![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2497133.png)
